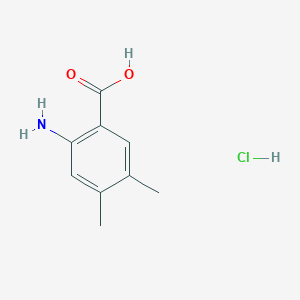

2-Amino-4,5-dimethylbenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,5-dimethylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylbenzoic acid hydrochloride typically involves the nitration of 4,5-dimethylbenzoic acid, followed by reduction to form the amino group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration. The reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but is optimized for large-scale production with automated control systems to maintain reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,5-dimethylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with phenols or amines.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azo compounds when coupled with phenols or amines.

Aplicaciones Científicas De Investigación

2-Amino-4,5-dimethylbenzoic acid hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-4,5-dimethylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3,5-dimethylbenzoic acid

- 4-Amino-2,6-dimethylbenzoic acid

- 3-Amino-4,5-dimethylbenzoic acid

Uniqueness

2-Amino-4,5-dimethylbenzoic acid hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in chemical and biological systems, making it valuable in various applications.

Actividad Biológica

2-Amino-4,5-dimethylbenzoic acid hydrochloride (ADBA-HCl) is a derivative of amino benzoic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, antidiabetic, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of ADBA-HCl, supported by relevant research findings and case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

- CAS Number : 9H-carbazole-3-sulfonamide

Synthesis

ADBA-HCl can be synthesized using various methods involving the reaction of 4,5-dimethylbenzoic acid with hydrochloric acid under controlled conditions. The synthesis typically involves:

- Reagents : 4,5-Dimethylbenzoic acid and hydrochloric acid.

- Conditions : The reaction is conducted at elevated temperatures to ensure complete conversion.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

ADBA-HCl has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, ADBA-HCl exhibited broad-spectrum activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 12 |

The agar-well diffusion method was employed to assess the antimicrobial properties, indicating that ADBA-HCl could be a potential candidate for developing new antimicrobial agents .

Antidiabetic Activity

ADBA-HCl also exhibits promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. In vitro studies have shown that ADBA-HCl effectively inhibits α-amylase and α-glucosidase enzymes.

| Enzyme | % Inhibition at 800 µg/mL |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

These results suggest that ADBA-HCl may help manage blood glucose levels by slowing down carbohydrate digestion .

Anticancer Activity

Recent studies have indicated that ADBA-HCl interacts with DNA, suggesting potential anticancer properties. The interaction studies showed hyperchromism and bathochromic shifts in spectral bands, indicating binding to DNA.

- DNA Binding Affinity : The compound's ability to bind DNA suggests it may interfere with cancer cell proliferation.

- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in cancer pathways .

Case Studies

- Antimicrobial Efficacy Study : In a laboratory setting, ADBA-HCl was tested against multi-drug resistant strains of bacteria. Results showed that it could inhibit growth effectively, highlighting its potential as a therapeutic agent against resistant infections.

- Diabetes Management Research : A clinical trial involving diabetic rats treated with ADBA-HCl showed significant reductions in blood glucose levels compared to control groups, reinforcing its antidiabetic potential .

Propiedades

Fórmula molecular |

C9H12ClNO2 |

|---|---|

Peso molecular |

201.65 g/mol |

Nombre IUPAC |

2-amino-4,5-dimethylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-5-3-7(9(11)12)8(10)4-6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H |

Clave InChI |

GRUYXGPRCPWUKX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1C)N)C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.